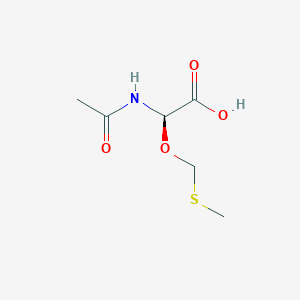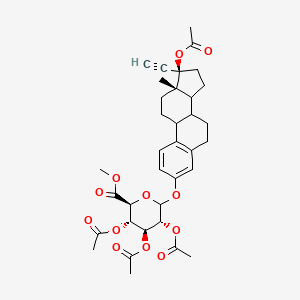
N-Acetyl-L-methionine (N-Ac-L-Met)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-methionine is an L-methionine derivative that is nutritionally and metabolically equivalent to L-methionine . It is an amino acid used in various applications, including peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . The compound has a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionine can be synthesized through the acetylation of L-methionine. One common method involves reacting L-methionine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Acetyl-L-methionine often involves fermentation processes using genetically modified organisms (GMOs). For example, Escherichia coli can be engineered to produce high concentrations of L-methionine, which is then acetylated to form N-Acetyl-L-methionine . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Various N-substituted methionine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionine has a wide range of applications in scientific research:
Mecanismo De Acción
N-Acetyl-L-methionine exerts its effects through several molecular targets and pathways:
Protein Synthesis: Acts as a building block for proteins, contributing to various physiological functions.
Antioxidant Activity: Helps in the regulation of oxidative stress by participating in the synthesis of glutathione, a major antioxidant in the body.
Metabolic Pathways: Involved in the methionine cycle, which is crucial for methylation reactions and the synthesis of other important biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-D-methionine
- N-Acetyl-D,L-methionine
- L-Methionine sulfoxide
- DL-Methionine sulfoxide
- N-Acetyl-L-phenylalanine
- N-Acetyl-L-cysteine
- N-Acetyl-L-alanine
Uniqueness
N-Acetyl-L-methionine is unique due to its specific acetylation, which enhances its stability and bioavailability compared to L-methionine. This modification allows it to be used in various therapeutic and industrial applications where enhanced stability and controlled release are desired .
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-2-(methylsulfanylmethoxy)acetic acid |
InChI |
InChI=1S/C6H11NO4S/c1-4(8)7-5(6(9)10)11-3-12-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Clave InChI |
XPTVMEHNEDVNDT-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C(=O)O)OCSC |
SMILES canónico |
CC(=O)NC(C(=O)O)OCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)

![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)



